molecular formula C18H14N4O2S2 B2641983 1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide CAS No. 1286721-81-0

1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide

Cat. No.: B2641983
CAS No.: 1286721-81-0
M. Wt: 382.46
InChI Key: HJNXOJPCCKTSHI-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide is a complex heterocyclic compound that integrates benzothiazole, furan, and thiazole moieties into a single molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Formation of Furan Moiety: Furan derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of Thiazole Moiety: Thiazole rings are often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Azetidine Ring Formation: The azetidine ring can be formed through the cyclization of appropriate amino alcohols or amino acids.

    Coupling Reactions: The final compound is obtained by coupling the benzothiazole, furan, and thiazole intermediates under suitable conditions, often involving amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structure and potential biological activities.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: Its unique structural properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(1,3-benzothiazol-2-yl)-4-(furan-2-yl)butan-2-amine
  • [1-(1,3-benzothiazol-2-yl)ethyl][4-(furan-2-yl)butan-2-yl]amine

Comparison: Compared to these similar compounds, 1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide is unique due to the presence of the azetidine ring and the specific arrangement of the benzothiazole, furan, and thiazole moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c23-16(21-17-19-13(10-25-17)14-5-3-7-24-14)11-8-22(9-11)18-20-12-4-1-2-6-15(12)26-18/h1-7,10-11H,8-9H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNXOJPCCKTSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=NC(=CS4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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